2-((2-Chloroethoxy)carbonyl)benzoic acid
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Overview
Description
2-((2-Chloroethoxy)carbonyl)benzoic acid, also known as phthalic, mono-2-chloroethyl ester, is an organic compound with the molecular formula C₁₀H₉ClO₄ and a molecular weight of 228.63 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a 2-chloroethoxycarbonyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Chloroethoxy)carbonyl)benzoic acid typically involves the esterification of phthalic anhydride with 2-chloroethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The chloro group in the 2-chloroethoxy moiety can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Chloroethoxy)carbonyl)benzoic acid finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Investigated for potential use in drug development due to its ability to form derivatives with pharmacological activity.
Industry: Utilized in the production of plasticizers, resins, and other polymeric materials.
Mechanism of Action
The mechanism of action of 2-((2-Chloroethoxy)carbonyl)benzoic acid involves its ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or esterification .
Comparison with Similar Compounds
- 2-Chloroethyl hydrogen phthalate
- Mono-2-chloroethyl phthalate
Comparison: 2-((2-Chloroethoxy)carbonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs. For instance, the presence of the 2-chloroethoxy group allows for unique substitution reactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C10H9ClO4 |
---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
2-(2-chloroethoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C10H9ClO4/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h1-4H,5-6H2,(H,12,13) |
InChI Key |
YTFGPKHKZPYPFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCl |
Origin of Product |
United States |
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